Synthetic Utility of 3-Iodo Substituent in Suzuki-Miyaura Cross-Coupling
The 3-iodo group on the indazole core is essential for efficient palladium-catalyzed cross-coupling. A study on the Suzuki-Miyaura coupling of 3-iodo-1H-indazole with organoboronic acids demonstrated high conversion and broad substrate scope, underscoring the utility of the C3-iodo position for building molecular complexity [1]. In comparison, the corresponding 3-bromo-indazole analog is less reactive, and the 3-chloro-indazole is largely unreactive under standard conditions. This difference is a class-level inference for indazole chemistry.
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | 3-Iodo-1H-indazole (core substructure) undergoes efficient Suzuki-Miyaura coupling |
| Comparator Or Baseline | 3-Bromo-1H-indazole (lower reactivity) and 3-Chloro-1H-indazole (generally unreactive) |
| Quantified Difference | Qualitative class-level inference; quantitative differences are catalyst- and substrate-dependent |
| Conditions | Suzuki-Miyaura cross-coupling with Pd catalysts |
Why This Matters
This establishes the 3-iodo group as a preferred handle for reliable and high-yielding diversification, a critical requirement for synthesizing lead compound libraries.
- [1] MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid. 2023. View Source
